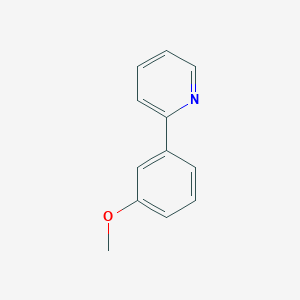
2-(3-Methoxyphenyl)pyridine
Overview
Description
2-(3-Methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a 3-methoxyphenyl group
Mechanism of Action
Target of Action
Pyridines and phenyl compounds are often used in the synthesis of drugs due to their ability to interact with various biological targets. They can bind to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of a compound depends on its specific structure and the target it interacts with. For example, some pyridine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For instance, some pyridine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, some pyridine derivatives have shown inhibitory activity against influenza A .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyridine can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents to the aromatic ring .
Scientific Research Applications
2-(3-Methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 2-(3-Methoxyphenyl)indole
- 2-(3-Methoxyphenyl)quinoline
- 2-(3-Methoxyphenyl)benzothiophene
Comparison: Compared to these similar compounds, 2-(3-Methoxyphenyl)pyridine is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
370878-65-2 |
|---|---|
Molecular Formula |
C13H10F3NO |
Molecular Weight |
253.22 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO/c1-18-11-4-2-3-9(7-11)12-6-5-10(8-17-12)13(14,15)16/h2-8H,1H3 |
InChI Key |
WNCPHYQOEBGTSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC=CC=N2 |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
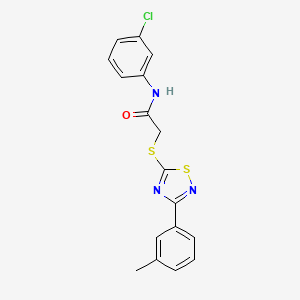
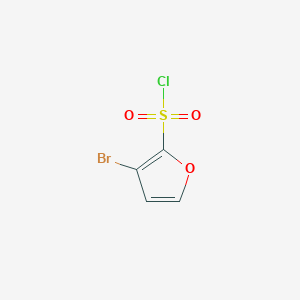
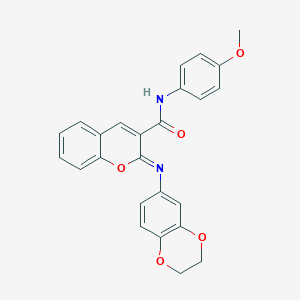
![11-(2,5-dichlorobenzoyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2637941.png)
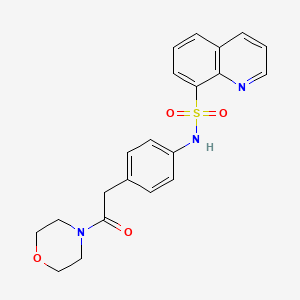
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637945.png)
![N-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrazole-1-carboxamide](/img/structure/B2637946.png)
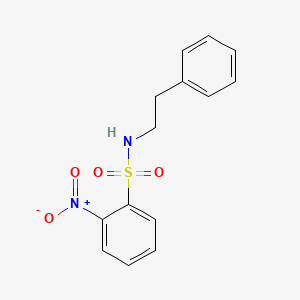
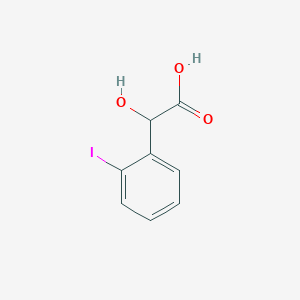
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2637952.png)
![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)
![N-(2-fluorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2637954.png)
![N-[2-(4-Fluorophenyl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2637956.png)
![3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea](/img/structure/B2637957.png)
